molecular formula C17H17NO2S2 B12017986 5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 618074-98-9

5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12017986
CAS No.: 618074-98-9
M. Wt: 331.5 g/mol
InChI Key: IONMPUVVYKVWBV-NVNXTCNLSA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromenylmethylene group attached to a thiazolidinone ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thioethers or thiols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, alcohols, acetone as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

618074-98-9

Molecular Formula

C17H17NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17NO2S2/c1-11(2)9-18-16(19)15(22-17(18)21)8-12-7-13-5-3-4-6-14(13)20-10-12/h3-8,11H,9-10H2,1-2H3/b15-8-

InChI Key

IONMPUVVYKVWBV-NVNXTCNLSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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